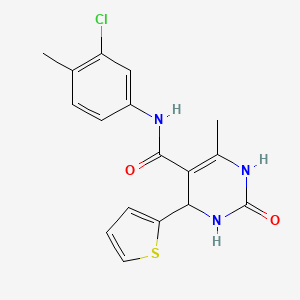

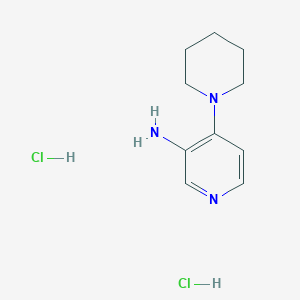

![molecular formula C19H21FN4O B2532306 5-(4-氟苯基)-2-甲基-6-(2-吗啉乙基)吡唑并[1,5-a]嘧啶 CAS No. 861207-03-6](/img/structure/B2532306.png)

5-(4-氟苯基)-2-甲基-6-(2-吗啉乙基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, a compound was synthesized through dimethylamine with 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . The intermediate was prepared by cyclization of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by saponification with sodium hydroxide .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) are a family of N-heterocyclic compounds that have significant photophysical properties . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For instance, the IR spectrum of a compound showed peaks corresponding to NH2 stretching and C=O and C=N bonds . The 1H NMR spectrum showed signals corresponding to NH2, pyrimidine-H2, and phenyl-H2, H6 .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the melting point, molecular weight, and density of a compound were provided .科学研究应用

Antitumor Activity

PP derivatives exhibit promising antitumor potential. Researchers have explored their use as an antitumor scaffold, aiming to design more effective cancer therapies. The rigid and planar structure of PP allows for structural modifications, enhancing drug binding and selectivity. These compounds may inhibit tumor growth by targeting specific pathways or receptors involved in cancer progression .

Enzymatic Inhibition

PP compounds have been investigated for their enzymatic inhibitory activity. By interacting with enzymes, they can modulate biological processes. For instance, PP derivatives may inhibit kinases, proteases, or other enzymes involved in disease pathways. Understanding their enzymatic profiles can guide drug design and lead to novel therapeutic agents .

Photophysical Properties

PP derivatives possess significant photophysical properties, making them attractive for material science applications. Their fluorescence, absorption, and emission properties can be tuned by modifying the peripheral substituents. Researchers have explored PP-based fluorophores for optical sensors, imaging, and other photonic applications .

Combinatorial Library Design

The synthetic versatility of PP allows for combinatorial library design. Researchers can create diverse PP derivatives by introducing various functional groups. These libraries serve as valuable resources for drug discovery, as they enable rapid screening of potential lead compounds .

Synthetic Transformations

Various synthetic pathways exist for PP preparation and post-functionalization. Researchers have developed innovative approaches to synthesize PP derivatives efficiently. These transformations enhance structural diversity and expand the scope of applications. For example, regioselective reactions can yield specific PP derivatives with desired properties .

Drug Design and Rational Modifications

PP serves as a privileged scaffold for drug design. Medicinal chemists can modify PP derivatives to optimize pharmacokinetics, bioavailability, and target specificity. Rational modifications based on structure-activity relationships (SAR) guide the development of PP-based drugs. By understanding how different substituents impact biological activity, researchers can design more effective therapeutics .

作用机制

While the specific mechanism of action for this compound is not available, pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications . They have tunable photophysical properties, and their absorption and emission behaviors can be improved by electron-donating groups (EDGs) at position 7 on the fused ring .

未来方向

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in material science recently due to their significant photophysical properties . They have been identified as strategic compounds for optical applications . Future research could focus on the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .

属性

IUPAC Name |

4-[2-[5-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O/c1-14-12-18-21-19(15-2-4-17(20)5-3-15)16(13-24(18)22-14)6-7-23-8-10-25-11-9-23/h2-5,12-13H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHTRODIKEQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C(=NC2=C1)C3=CC=C(C=C3)F)CCN4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenyl)-2-methyl-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

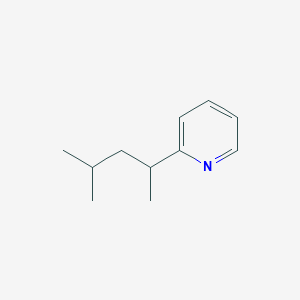

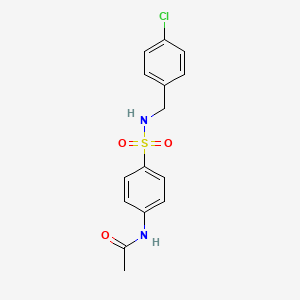

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2532226.png)

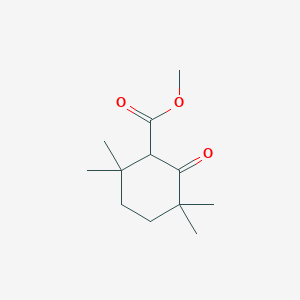

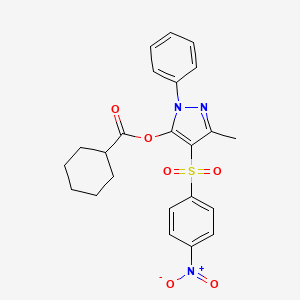

![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-5-methyl-1,1-dioxo-1,2-dihydro-1lambda,2,6-thiadiazine-4-carboxylic acid](/img/structure/B2532227.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532234.png)

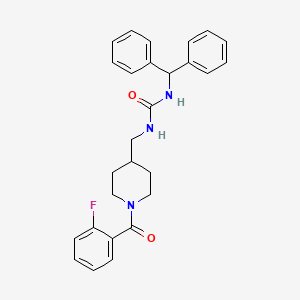

![4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane 1,1-dioxide](/img/structure/B2532235.png)

![3-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2532238.png)

![4-Methoxybicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B2532241.png)